[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13445393
InChI: InChI=1S/C16H23N3O3/c1-18(14-8-5-9-19(11-14)15(20)10-17)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,17H2,1H3/t14-/m1/s1
SMILES: CN(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol

[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13445393

Molecular Formula: C16H23N3O3

Molecular Weight: 305.37 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C16H23N3O3
Molecular Weight 305.37 g/mol
IUPAC Name benzyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-methylcarbamate
Standard InChI InChI=1S/C16H23N3O3/c1-18(14-8-5-9-19(11-14)15(20)10-17)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,17H2,1H3/t14-/m1/s1
Standard InChI Key FPFKKHFPYSAYRQ-CQSZACIVSA-N
Isomeric SMILES CN([C@@H]1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
SMILES CN(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2

Introduction

[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is a synthetic compound with potential applications in pharmaceutical chemistry. It belongs to the class of carbamate derivatives, which are often explored for their biological activity, including antimicrobial, anticancer, and receptor-modulating properties. This compound is identified by its CAS number 1353999-36-6 and has the molecular formula C16H23N3O3, with a molecular weight of 305.38 g/mol .

Key Chemical Data:

PropertyValue
Molecular FormulaC16H23N3O3
Molecular Weight305.38 g/mol
IUPAC Name[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
CAS Number1353999-36-6

The stereochemistry (R configuration) indicates the spatial arrangement of atoms, which may influence its interaction with biological targets .

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Preparation of Piperidine Derivatives: Functionalization of the piperidine ring with amino-acetyl groups.

  • Carbamate Formation: Reaction with methyl isocyanate or similar reagents to introduce the carbamate group.

  • Benzyl Esterification: Final step involving benzyl alcohol or derivatives under esterification conditions.

Characterization techniques include:

  • NMR Spectroscopy: To confirm structural integrity.

  • Mass Spectrometry (MS): For molecular weight verification.

  • FTIR Spectroscopy: To identify functional groups like carbamates and esters.

Comparative Analysis with Related Compounds

To highlight its uniqueness, [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester can be compared to similar compounds:

Compound NameMolecular Weight (g/mol)Key Functional Group
(R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester 319.4Ethyl-amino substitution
[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester 305.37Pyrrolidine ring instead of piperidine

Potential Research Directions

Future research could focus on:

  • Pharmacokinetics and Dynamics: Investigating absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Structure-Activity Relationship (SAR): Modifications to optimize therapeutic efficacy.

  • Toxicology Studies: Assessing safety for clinical applications.

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